CF₃-Driven Lipophilicity Increase
Introduction of an α-CF₃ substituent onto saturated bicyclic amine scaffolds produces a consistent lipophilicity increase of approximately 0.5 LogP units relative to the parent non-fluorinated heterocycle, as established by direct experimental measurement of pKa and LogP values across a series of CF₃-substituted azabicycloalkanes [1]. Applying this class-level increment to the experimentally determined ACD/LogP of 1.07 for the non-fluorinated comparator tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2) yields a predicted LogP of approximately 1.57 for the target compound. The KOWWIN-estimated Log Kow of 1.57 for the non-fluorinated analog provides an alternative baseline, suggesting the CF₃-bearing target may reach LogP ≈ 2.0–2.1. This lipophilicity range (1.5–2.1) places the compound within the favorable window for oral bioavailability (LogP 2–3) while remaining below the threshold associated with promiscuous binding and poor solubility.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 1.57 (ACD/LogP baseline + 0.5 Δ) to ≈ 2.07 (KOWWIN baseline + 0.5 Δ); C₁₁H₁₆F₃NO₃, MW 267.24 |
| Comparator Or Baseline | tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (non-CF₃ analog): ACD/LogP 1.07 (measured/calculated), KOWWIN Log Kow 1.57; C₁₀H₁₇NO₃, MW 199.25; CAS 161157-50-2 |
| Quantified Difference | ΔLogP ≈ +0.5 units (class-level); ΔMW = +68.0 Da; ΔFormula = +CF₂ (net replacement of H by CF₃ adds CF₃ minus H = +CF₂, i.e., +C₁F₃H₋₁ for the scaffold) |
| Conditions | Class-level generalization from experimentally measured LogP values of CF₃-substituted vs. non-fluorinated azabicyclo[n.2.1]alkane and azabicyclo[2.2.2]octane model derivatives [1]; comparator LogP from ACD/Labs Percepta PhysChem Module v14.00 |
Why This Matters
A LogP shift of +0.5 units is pharmacokinetically meaningful—it can enhance passive membrane permeability without breaching the LogP > 3 threshold associated with poor aqueous solubility and increased off-target binding risk, making this compound a more balanced starting point for lead optimization than the non-fluorinated analog.
- [1] Smyrnov, O.; Melnykov, K. P.; Semeno, V.; Liashuk, O. S.; Grygorenko, O. O. α-CF₃-Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry. Eur. J. Org. Chem. 2024, 27 (1), e202300935. ΔLogP ≈ +0.5; ΔpKa ≈ −4 upon CF₃ introduction. View Source
